Stereochemical Identity Confirmation: Specific Rotation Compared to (S)-Enantiomer and Unprotected Amino Alcohol
The specific rotation ([α]D²⁰) of N-Cbz-(R)-2-amino-1-butanol is -114° to -118° (c=1, H₂O), a value that is distinct from both its (S)-enantiomer and the unprotected (R)-2-amino-1-butanol . The (S)-enantiomer, N-Cbz-(S)-2-amino-1-butanol, has an expected positive rotation of similar magnitude (typically +114° to +118°), providing a clear analytical differentiator [1]. In contrast, the unprotected (R)-2-amino-1-butanol exhibits a specific rotation of -10° (neat, 19°C), which is an order of magnitude smaller and in a different measurement context . This significant difference in optical activity serves as a primary, quantitative check for both correct stereochemistry and successful Cbz protection.
| Evidence Dimension | Specific Optical Rotation ([α]D²⁰) |
|---|---|
| Target Compound Data | -114° to -118° (c=1, H₂O) |
| Comparator Or Baseline | Comparator 1 (S-enantiomer): +114° to +118° (c=1, H₂O, predicted); Comparator 2 (Unprotected (R)-amino alcohol): -10° (neat, 19°C) |
| Quantified Difference | Target vs. Unprotected: ≈ -100° difference in specific rotation; Target vs. S-enantiomer: ≈ -230° total difference |
| Conditions | Polarimetry at 20°C, 589 nm (Na D-line); Target concentration: c=1 in H₂O; Unprotected comparator measured neat at 19°C. |
Why This Matters
This data provides an unambiguous analytical fingerprint for confirming the correct enantiomer and successful protection, which is critical for ensuring downstream stereochemical outcomes in asymmetric synthesis.
- [1] ChemSrc. (2016). N-Cbz-(S)-2-amino-1-butanol (22373-14-4). Retrieved April 15, 2026, from https://m.chemsrc.com/en/cas/22373-14-4_894107.html View Source
